
3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" is an intriguing molecule that has piqued the interest of researchers due to its complex structure and potential applications in various scientific fields. This compound features a blend of functional groups, including an indole moiety, a triazole ring, and a thioether linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" typically involves a multi-step process that includes the formation of the triazole ring, the introduction of the indole and methoxyphenyl groups, and the construction of the thioether and diketone functionalities. The synthesis often starts with the preparation of intermediates that are then assembled under carefully controlled reaction conditions.
Industrial Production Methods
While the industrial-scale production of this compound may be less common, it would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of high-throughput synthesis, continuous flow chemistry, or other scalable techniques to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups, such as the indole, triazole, and diketone moieties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-2,3-dione derivatives, while reduction of the diketone group might produce diol derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: : It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: : Its potential therapeutic effects could be explored for treating various diseases.
Industry: : The compound could be used in the development of novel materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The indole and triazole moieties may bind to specific receptors or enzymes, affecting their activity and leading to various biological effects. The thioether linkage could also play a role in modulating the compound's reactivity and stability.
Comparison with Similar Compounds
Compared to similar compounds, "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Indole-based derivatives: : These compounds often exhibit biological activity due to the indole moiety.
Triazole-containing molecules: : Known for their stability and diverse reactivity.
Diketone compounds: : These molecules are versatile intermediates in organic synthesis.
Properties
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-7-5-4-6-17(18)19)26(22)15-8-10-16(29-3)11-9-15/h4-12,20,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKJHFIYWAIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
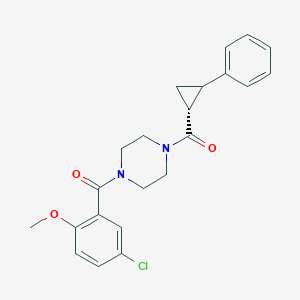
![(3Z)-1-benzyl-3-{[(4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753303.png)
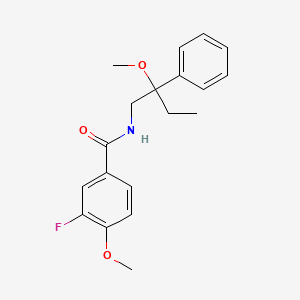
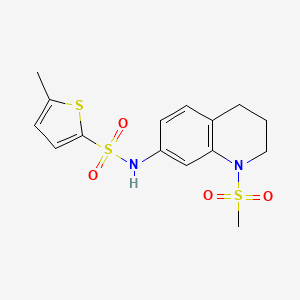
![METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2753307.png)
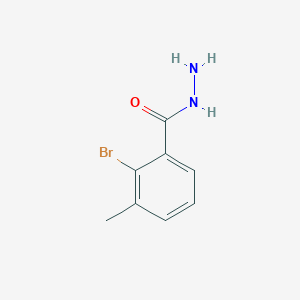
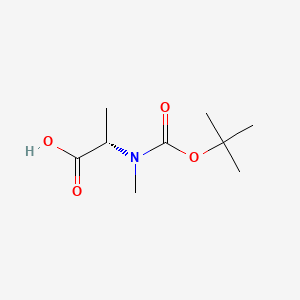
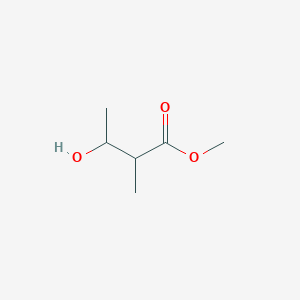
![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)
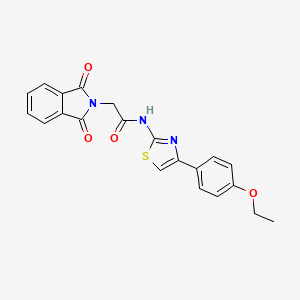
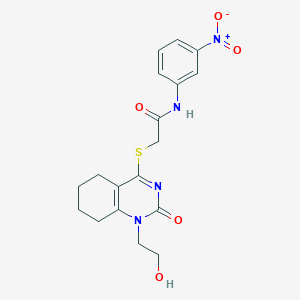
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
